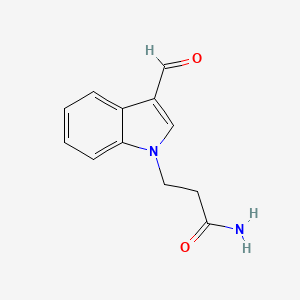

3-(3-Formyl-indol-1-yl)-propionamide

Description

Significance of Indole (B1671886) Core in Chemical Biology and Medicinal Chemistry

The indole nucleus is a structural motif found in a vast number of natural products, pharmaceuticals, and agrochemicals. openmedicinalchemistryjournal.com It is the core of the essential amino acid tryptophan, which serves as a biosynthetic precursor to a variety of secondary metabolites, including the neurotransmitter serotonin. nih.gov The versatility of the indole ring allows for the synthesis of a diverse library of compounds that can be screened against various receptors, leading to the discovery of novel therapeutic agents. nih.gov

Indole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antioxidant properties. researchgate.netopenmedicinalchemistryjournal.comnih.govmdpi.com This broad range of bioactivity is attributed to the indole scaffold's ability to mimic peptide structures and participate in various biological interactions, such as hydrogen bonding and π-π stacking. researchgate.net Its presence in numerous FDA-approved drugs, such as the anticancer agents vincristine (B1662923) and vinblastine, underscores its therapeutic importance. biosynth.comnih.gov

Table 1: Examples of Biologically Active Indole Derivatives

| Compound Class | Example | Biological Activity |

| Alkaloids | Vincristine | Anticancer biosynth.comnih.gov |

| NSAIDs | Indomethacin | Anti-inflammatory openmedicinalchemistryjournal.comresearchgate.net |

| Antihypertensives | Reserpine | Antihypertensive nih.govresearchgate.net |

| Antidepressants | Fluoxetine (Prozac) | Selective Serotonin Reuptake Inhibitor (SSRI) creative-proteomics.com |

Overview of Indole-Propionamide and Formyl-Indole Structural Motifs

Indole-Propionamide: The indole-propionamide motif is recognized for its significant biological activities. wikipedia.org Indolepropionamide (IPAM) has been shown to possess free-radical scavenging properties and plays a role in mitochondrial energy metabolism. wikipedia.orgnih.gov Research has indicated its potential as an anti-aging molecule and its therapeutic value in age-related neurodegenerative diseases. wikipedia.orgnih.gov Furthermore, derivatives of indole-1-propionamide have been synthesized and investigated for their potential as anti-infective agents. nih.gov A recent study identified a 1H-indole-3-propionamide inhibitor as a promising candidate for a new generation of analgesic drugs. nih.gov

Formyl-Indole: The formyl-indole motif, specifically indole-3-carboxaldehyde (B46971), is a key intermediate in the synthesis of a wide range of biologically active compounds and indole alkaloids. researchgate.net The carbonyl group of indole-3-carboxaldehyde readily undergoes various chemical reactions, making it a versatile building block for creating diverse heterocyclic derivatives. researchgate.net Beyond its role as a synthetic precursor, indole-3-carboxaldehyde and its derivatives have exhibited a range of biological activities, including antimicrobial, antioxidant, and anticancer properties. researchgate.netontosight.ainih.gov It is also a metabolite of dietary L-tryptophan produced by gut microbiota. wikipedia.org

Table 2: Comparison of Indole-Propionamide and Formyl-Indole Motifs

| Structural Motif | Key Features | Primary Research Interest |

| Indole-Propionamide | Propionamide (B166681) side chain at the indole nitrogen or C3 position. | Neuroprotection, anti-aging, mitochondrial metabolism, analgesia. wikipedia.orgnih.govnih.gov |

| Formyl-Indole | Aldehyde group at the C3 position of the indole ring. | Synthetic intermediate, antimicrobial, antioxidant, anticancer activities. researchgate.netontosight.ainih.gov |

Research Context of 3-(3-Formyl-indol-1-yl)-propionamide within Indole Chemistry

The compound this compound (CAS No. 61922-01-8) represents a hybrid structure that incorporates both the formyl-indole and the indole-propionamide motifs. bldpharm.com The synthesis of such a molecule is situated within the broader research objective of creating novel indole derivatives with potentially enhanced or unique biological activities by combining known pharmacophores.

The rationale for synthesizing this specific compound likely stems from the desire to explore the synergistic or novel properties that may arise from the fusion of these two important structural units. The propionamide group at the N1 position of the indole ring can influence the molecule's solubility, lipophilicity, and ability to form hydrogen bonds, which are critical for its pharmacokinetic and pharmacodynamic profiles. Simultaneously, the formyl group at the C3 position provides a reactive handle for further chemical modifications, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies. Research on related structures, such as (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives, has been conducted to explore their antimicrobial and antitubercular activities, suggesting a potential area of investigation for this compound. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

3-(3-formylindol-1-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c13-12(16)5-6-14-7-9(8-15)10-3-1-2-4-11(10)14/h1-4,7-8H,5-6H2,(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMKIKNUIBQBQNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CCC(=O)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359280 | |

| Record name | 1H-Indole-1-propanamide, 3-formyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61922-01-8 | |

| Record name | 3-Formyl-1H-indole-1-propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61922-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-1-propanamide, 3-formyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Mechanisms and Biological Activity Investigations of Indole Propionamide Derivatives

Exploration of Molecular Targets and Pathways

The biological effects of indole-propionamide derivatives are largely attributed to their interaction with specific molecular targets, which in turn modulates various cellular pathways. Research in this area has identified key receptor families and enzymes that are significantly influenced by these compounds.

Formyl Peptide Receptors (FPRs) are a group of G protein-coupled receptors that play a crucial role in the innate immune system and inflammatory processes. Certain indole-propionamide derivatives have been identified as ligands for these receptors, demonstrating the ability to modulate their activity.

Several studies have highlighted the agonistic activity of specific indole-propionamide derivatives at Formyl Peptide Receptor 1 (FPR1) and Formyl Peptide Receptor 2 (FPR2). For instance, a class of 3-(1H-indol-3-yl)-2-[3-(4-nitrophenyl)ureido]propanamides has been identified as agonists for both human FPR1 and FPR2. Further research led to the development of chiral ureidopropanamido derivatives, designed from a lead agonist, which showed potent and selective agonistic properties at FPR2. These findings suggest that the indole-propionamide scaffold is a promising framework for the development of selective FPR agonists.

The interaction of these derivatives with FPRs is crucial for initiating downstream signaling cascades. As G protein-coupled receptors, the activation of FPR1 and FPR2 by their ligands, including certain indole-propionamide derivatives, triggers a series of intracellular events that are fundamental to cellular responses in inflammation and immunity.

Table 1: Agonistic Activity of Selected Indole-Propionamide Derivatives at FPR1 and FPR2

| Compound Class | Target Receptor(s) | Activity |

|---|---|---|

| 3-(1H-indol-3-yl)-2-[3-(4-nitrophenyl)ureido]propanamides | FPR1 and FPR2 | Agonist |

| Chiral ureidopropanamido derivatives | FPR2 | Selective Agonist |

The agonistic activity of indole-propionamide derivatives at FPRs has significant implications for the resolution of inflammation and neuroinflammation. FPRs are recognized as key players in orchestrating the inflammatory response, and their activation can lead to either pro-inflammatory or anti-inflammatory outcomes depending on the ligand and cellular context.

Indole (B1671886) derivatives, including indole-3-propionic acid (IPA), have demonstrated neuroprotective effects by modulating inflammatory and anti-oxidative pathways. These compounds can mitigate the production of inflammatory mediators in microglial cells, the primary immune cells of the central nervous system. By activating specific pathways, such as the aryl hydrocarbon receptor (AhR) pathway, certain indole derivatives can inhibit the activation of the NF-κB signaling pathway and the formation of the NLRP3 inflammasome. This leads to a reduction in the release of pro-inflammatory cytokines like TNF-α, IL-6, IL-1β, and IL-18, thereby alleviating the inflammatory response in the brain. google.com

The involvement of indole-propionamide derivatives in these pathways underscores their potential as modulators of neuroinflammatory processes, which are implicated in a variety of neurodegenerative diseases.

In addition to receptor-mediated signaling, indole-propionamide derivatives have been investigated for their ability to inhibit the activity of specific enzymes. This inhibitory action represents another significant aspect of their biological activity.

The investigation into the direct inhibitory activity of indole-3-propanamide derivatives on catalase is an area with limited specific research. Catalase is a crucial enzyme in antioxidant defense, responsible for the decomposition of hydrogen peroxide into water and oxygen. While some studies have explored the broader effects of indole compounds on oxidative stress, direct and detailed kinetic studies on catalase inhibition by indole-3-propanamide derivatives are not extensively documented in the available scientific literature.

Some related research indicates that other indole derivatives, such as indoleacetic acid, may be involved in processes that indirectly affect catalase activity. For instance, the stimulation of indoleacetic acid oxidase in certain plant extracts is thought to be due to the inhibition of catalase by other present compounds. nih.gov However, this does not provide direct evidence of catalase inhibition by indole-3-propanamide derivatives themselves. Further focused research is necessary to fully elucidate the potential for these specific compounds to act as catalase inhibitors.

Indoleamine 2,3-dioxygenase (IDO1) is a heme-containing enzyme that plays a critical role in the metabolism of tryptophan along the kynurenine (B1673888) pathway. IDO1 is an important immunoregulatory enzyme, and its inhibition is a therapeutic strategy in various diseases, including cancer.

Several indole derivatives have been investigated as inhibitors of IDO1. The indole nucleus is a common scaffold in the design of IDO1 inhibitors. These compounds can exert their inhibitory effect through various mechanisms, including competing with the natural substrate tryptophan or interacting with the heme cofactor of the enzyme. The development of potent and selective IDO1 inhibitors is an active area of research, with numerous synthetic and natural indole-containing molecules being evaluated for their therapeutic potential. nih.gov

Table 2: Investigated Biological Activities of Indole-Propionamide Derivatives

| Biological Target/Pathway | Specific Action | Reference Compound Class |

|---|---|---|

| Formyl Peptide Receptors (FPR1, FPR2) | Agonistic Activity | Ureidopropanamido derivatives |

| Inflammatory Pathways (NF-κB, NLRP3) | Inhibition | Indole derivatives |

| Catalase | Limited data on direct inhibition | Indole-3-propanamide derivatives |

| Indoleamine 2,3-Dioxygenase (IDO1) | Inhibition | Various indole derivatives |

Mitochondrial Metabolism Modulation

Indole-propionamide derivatives have been identified as significant modulators of mitochondrial function, primarily by enhancing metabolic efficiency and reducing oxidative stress. A notable example is Indole-3-propionamide (IPAM), a naturally occurring indole derivative structurally similar to melatonin (B1676174). nih.gov Research indicates that IPAM can enhance mitochondrial metabolism by reducing electron leakage from the respiratory chain, which in turn decreases the generation of reactive oxygen species (ROS). nih.gov

IPAM has been shown to directly affect the mitochondrial electron transport chain by increasing the activity of Complex I and Complex IV, while the activities of Complex II and Complex III remain unchanged. wikipedia.org The decreased activity of Complexes I and IV is often associated with higher ROS production; thus, IPAM's ability to enhance their function is crucial for mitochondrial health. wikipedia.org By acting as a stabilizer of energy metabolism, IPAM helps maintain the proton potential across the mitochondrial membrane, which is essential for ATP synthesis. nih.govwikipedia.org In rat models, IPAM was found to significantly protect mitochondrial function against toxins. nih.gov

Similarly, Indole-3-propionic acid (IPA), a microbial metabolite of tryptophan, has been identified as a modulator of mitochondrial function in cardiomyocytes. frontiersin.orgnih.gov Studies on isolated mouse hearts demonstrated that IPA could dose-dependently improve cardiac contractility. frontiersin.orgnih.gov The effects of IPA on mitochondrial respiration appear to be time-dependent; acute treatment was shown to enhance maximal mitochondrial respiration, whereas chronic exposure led to mitochondrial dysfunction in cardiomyocytes, as well as in human hepatic and endothelial cells. frontiersin.orgnih.gov

| Compound | Effect on Mitochondrial Metabolism | Mechanism of Action | Model System | Reference |

|---|---|---|---|---|

| Indole-3-propionamide (IPAM) | Enhances mitochondrial energetic capacity and reduces ROS production. | Increases activity of Complex I and Complex IV in the electron transport chain; stabilizes energy metabolism. | Rodent mitochondria | nih.govwikipedia.org |

| Indole-3-propionic acid (IPA) | Modulates mitochondrial function. Acute exposure enhances maximal respiration; chronic exposure leads to dysfunction. | Potential involvement of fatty acid oxidation. | HL-1 cardiomyocytes, isolated mouse hearts | frontiersin.orgnih.gov |

Aryl Hydrocarbon Receptor (AhR) Agonism by Formyl Indoles

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a role in various physiological processes, including immune regulation and mucosal barrier function. nih.gov A variety of indole-based compounds, particularly those produced by gut microbiota from tryptophan, have been identified as AhR ligands. mdpi.com

Formyl indoles are a class of compounds that have demonstrated the ability to act as AhR agonists. For instance, 6-formylindolo[3,2-b]carbazole (FICZ), a photoproduct of tryptophan, is known to be a potent AhR agonist. mdpi.comnih.gov Another example is indole-3-carboxaldehyde (B46971) (3-IAld), a tryptophan metabolite produced by gut bacteria like Lactobacillus reuteri, which acts as a ligand for both murine and human AhR. unipg.it Activation of AhR by 3-IAld helps regulate intestinal homeostasis and immune responses, including the production of cytokines such as IL-22. unipg.it

Comprehensive studies on gut microbial catabolites of tryptophan have characterized their interactions with AhR. In these studies, indole-3-aldehyde (IAld) was shown to be a low-potency agonist of human AhR. mdpi.com The activation of AhR by these indole compounds leads to its translocation into the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to promoter regions of target genes, such as CYP1A1, initiating their transcription. mdpi.com This mechanism highlights the potential for formyl indoles like 3-(3-Formyl-indol-1-yl)-propionamide to influence cellular function through AhR signaling pathways.

Biological Activities Identified in Related Indole-Propionamide Structures (Excluding Clinical Data)

Antioxidant Mechanisms and Radical Scavenging Properties

Many indole-propionamide derivatives are potent antioxidants and free-radical scavengers. The core indole structure is a key contributor to this activity, with the heterocyclic nitrogen atom's free electron pair serving as an active redox center. nih.gov The antioxidant mechanism can proceed via single electron transfer (SET) or hydrogen atom transfer to neutralize reactive oxygen species. nih.gov

Indole-3-propionamide (IPAM) demonstrates powerful free-radical scavenging properties, with a potency that has been reported to exceed that of both melatonin and Indole-3-propionic acid (IPA). nih.gov A significant advantage of IPAM is that it does not appear to form pro-oxidant intermediates while scavenging ROS, a common drawback of many conventional antioxidants. nih.govgoogle.com In studies using rat forebrain homogenates, IPAM was highly effective in attenuating hydroxyl radical-mediated DNA damage. nih.gov The concentration of IPAM required to reduce oxidative DNA damage by 50% (IC50) was found to be 0.18 µM, compared to 1.4 µM for melatonin and 7.46 µM for IPA. nih.gov

IPA is also a well-documented antioxidant. mdpi.com Its free radical-scavenging capabilities are considered superior to those of melatonin. mdpi.com IPA has been shown to prevent ROS-induced damage and cell death in neuronal cell models exposed to amyloid-beta peptide, a factor in neurodegenerative diseases. mdpi.com

| Compound | Antioxidant Activity | Key Findings | Reference |

|---|---|---|---|

| Indole-3-propionamide (IPAM) | Potent free-radical scavenger | Exceeds the potency of melatonin and IPA; does not form pro-oxidant intermediates. IC50 for reducing DNA damage was 0.18 µM. | nih.govgoogle.com |

| Indole-3-propionic acid (IPA) | Effective free-radical scavenger | Surpasses the scavenging properties of melatonin; prevents ROS damage and cell death in neuronal cells. | mdpi.com |

| General Indole Structure | Inherent antioxidant properties | The heterocyclic nitrogen atom acts as a redox center, enabling radical scavenging via electron or hydrogen atom transfer. | nih.gov |

Immunosuppressive Activities

Certain indole-3-propanamide derivatives have been investigated for their potential as immunosuppressive agents. A study identified 3-[1-(4-chlorobenzyl)indol-3-yl]-N-(pyridin-4-yl)propanamide (AD412) as a compound with significant immunosuppressive activity. nih.gov AD412 was shown to inhibit the proliferative response of human T cells stimulated via CD3/CD28 without affecting their production of interleukin 2 (IL-2). nih.gov Further investigation into its mechanism revealed that AD412 inhibits the JAK1/3-dependent phosphorylation of key signaling molecules downstream of the IL-2 receptor, with a preferential inhibition of JAK3 over JAK1 or JAK2. nih.gov In an in vivo model, oral administration of AD412 significantly prolonged heart allograft survival, suggesting its potential as a lead compound for developing new immunosuppressive therapies for transplantation and autoimmune diseases. nih.gov

In another study, a series of N-aryl-3-(indol-3-yl)propanamides were synthesized and evaluated for immunosuppressive effects. nih.gov The compound 3-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-nitrophenyl)propanamide demonstrated notable inhibitory activity in an in vitro murine splenocyte proliferation assay and an in vivo mouse model of delayed-type hypersensitivity. nih.gov Additionally, the gut metabolite Indole-3-propionic acid (IPA) is known to modulate the immune system and helps in regulating the function of intestinal immune cells, contributing to its anti-inflammatory effects. nih.govnih.gov

Antimicrobial Efficacy (Antibacterial and Antifungal)

Indole-propionamide derivatives and related structures have shown varied antimicrobial efficacy. Indole-3-propionic acid (IPA) exhibits selective antibacterial activity, particularly against a broad spectrum of mycobacteria, including drug-resistant Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM). nih.gov Its mechanism of action involves mimicking tryptophan to act as an allosteric inhibitor of anthranilate synthase (TrpE), a key enzyme in the tryptophan biosynthesis pathway of mycobacteria, thereby shutting down the production of this essential amino acid. nih.govfrontiersin.org However, IPA has been found to be inactive against certain Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.gov In addition to its antibacterial properties, IPA can also induce calcium-dependent programmed cell death in the fungus Candida albicans. nih.gov

Other synthetic indole derivatives have demonstrated broader antimicrobial potential. For example, indole-3-carboxamide and propanamide derivatives have been screened for activity against various pathogens. researchgate.net Some of these compounds showed inhibitory effects against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Candida albicans. researchgate.net In particular, indole carboxamide derivatives substituted at the 3-position showed better inhibition of Bacillus subtilis than those substituted at the 2-position. researchgate.net

| Compound/Class | Antibacterial Spectrum | Antifungal Spectrum | Mechanism of Action | Reference |

|---|---|---|---|---|

| Indole-3-propionic acid (IPA) | Active against Mycobacterium tuberculosis (including drug-resistant strains) and NTM. Inactive against S. aureus, E. coli, P. aeruginosa. | Active against Candida albicans. | Inhibits tryptophan biosynthesis in mycobacteria; induces programmed cell death in fungi. | nih.govnih.govfrontiersin.org |

| Indole-3-carboxamide/propanamide derivatives | Active against S. aureus, B. subtilis, E. coli. | Active against Candida albicans. | Not specified. | researchgate.net |

Anti-inflammatory Response Modulation

The modulation of inflammatory responses is a well-documented activity of indole-propionamide structures. Indole-3-propionic acid (IPA), produced by gut microbiota, exerts significant anti-inflammatory effects. nih.govmdpi.com Mechanistic studies have shown that IPA can directly inhibit the nuclear factor kappa B (NF-κB) signaling pathway. nih.gov This inhibition leads to a reduced production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), as demonstrated in a rat model of non-alcoholic steatohepatitis and in lipopolysaccharide-stimulated macrophages. nih.gov The anti-inflammatory properties of IPA are also linked to its ability to enhance gut barrier function, which prevents the leakage of inflammatory triggers like endotoxins. nih.gov

The immunomodulatory effects of IPA are also mediated through receptors such as the pregnane (B1235032) X receptor (PXR). Activation of PXR by IPA can lead to the inhibition of the NF-κB pathway, further contributing to the reduction of inflammation. mdpi.com Furthermore, IPA's role as an AhR agonist may also contribute to its anti-inflammatory activity by helping to maintain intestinal homeostasis. nih.gov These multifaceted anti-inflammatory actions underscore the therapeutic potential of indole derivatives in conditions driven by excessive inflammation. nih.govresearchgate.net

Antiparasitic Investigations

A comprehensive review of scientific literature and research databases reveals no specific studies investigating the antiparasitic activity of the chemical compound This compound . While the broader class of indole derivatives has been a subject of interest in the search for new antiparasitic agents, research focusing on this particular compound is not publicly available.

Due to the absence of published research, there are no detailed findings or data to present regarding the efficacy of This compound against any parasitic organisms. Consequently, a data table summarizing its antiparasitic activity cannot be provided. Further research would be necessary to determine if this compound possesses any potential as an antiparasitic agent.

Structure Activity Relationship Sar and Ligand Design for Indole Propionamide Scaffolds

Elucidation of Key Structural Determinants for Biological Efficacy

The biological activity of indole-propionamide derivatives is intricately linked to the specific chemical features of the indole (B1671886) core, the nature of the propionamide (B166681) side chain, and the substituents appended to this scaffold.

The indole nucleus itself is a critical pharmacophoric element, often involved in crucial interactions with biological targets. mdpi.comijpsr.com Modifications to the indole ring can significantly modulate activity. For instance, the substitution pattern on the benzene (B151609) portion of the indole can influence properties like lipophilicity and electronic distribution, thereby affecting target binding and pharmacokinetic properties. mdpi.com

The propionamide side chain at the N1-position is another key determinant of biological efficacy. The length and flexibility of this chain, as well as the nature of the amide group, can influence how the molecule fits into a binding pocket and interacts with the target. The amide group can participate in hydrogen bonding, which is often a critical component of ligand-receptor interactions. researchgate.net SAR studies on (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives have demonstrated that modifications to this side chain lead to significant changes in antimicrobial and antitubercular activities. researchgate.net

Table 1: Impact of Structural Modifications on the Biological Activity of Indole Derivatives

| Compound/Modification | Key Structural Feature | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| Indole-3-carbaldehyde derivatives | 3-Formyl group | Essential for certain biological activities, can act as a hydrogen bond acceptor. | mdpi.com |

| C3-substituted indole analogs | Varied substituents at the C3 position | Nature of the substituent (e.g., methyl vs. formyl) can significantly alter potency. | rsc.org |

| Indole-N-propionamide derivatives | Propionamide side chain at N1 | Modifications to the side chain affect antimicrobial and antitubercular properties. | researchgate.net |

| Bis-indole compounds | Linkage position between indole rings | Affects molecular shape and binding affinity to the target. | nih.gov |

| Indole diketopiperazines | Indole and diketopiperazine cores | The combined scaffold is important for antimicrobial activity. | frontiersin.org |

Impact of Stereochemistry on Biological Activity and Receptor Recognition

Stereochemistry is a critical factor in the biological activity of chiral indole-propionamide scaffolds, as enantiomers can exhibit significantly different pharmacological profiles. This is due to the three-dimensional nature of drug-receptor interactions, where a precise spatial orientation of functional groups is often required for optimal binding.

For indole-propionamide derivatives that possess a chiral center, typically within the propionamide side chain, the absolute configuration (R or S) can dictate the potency and even the nature of the biological response. One enantiomer may bind with high affinity to a receptor, leading to a potent agonist or antagonist effect, while the other enantiomer may have significantly lower affinity or even interact with a different target altogether.

A pertinent example can be found in the study of chiral ureidopropanamides, which share a similar structural motif. In a series of 3-(1H-indol-3-yl)-2-[3-(4-nitrophenyl)ureido]propanamide enantiomers, it was discovered that the S-enantiomers were generally more potent agonists of the human formyl-peptide receptor 2 (FPR2) than their R-counterparts in several pairs tested. mdpi.com However, this was not a universal rule, as in some analog pairs, the R-enantiomer displayed higher activity. mdpi.com This highlights that the influence of stereochemistry is dependent on the specific molecular scaffold and the substituents around the chiral center. mdpi.com

Molecular modeling and docking studies of these chiral agonists with a homology model of FPR2 suggested that the receptor's binding site possesses asymmetric hydrophobic subpockets. The stereoselective activity is a consequence of how the different enantiomers orient themselves within these pockets to engage in specific interactions. mdpi.com

Table 2: Stereoselectivity of Chiral Ureidopropanamide FPR2 Agonists

| Compound Pair | More Active Enantiomer | Target Receptor | Key Finding | Reference |

|---|---|---|---|---|

| Ureidopropanamide Pair 1 | S-enantiomer | FPR2 | S-enantiomer preferentially activated intracellular Ca2+ flux. | mdpi.com |

| Ureidopropanamide Pair 2 | S-enantiomer | FPR2 | S-enantiomer showed higher potency. | mdpi.com |

| Ureidopropanamide Pair 3 | R-enantiomer | FPR2 | R-enantiomer was the more active counterpart in this pair. | mdpi.com |

| Ureidopropanamide Pair 4 | S-enantiomer | FPR2 | Demonstrated the general trend of S-enantiomer preference for this scaffold. | mdpi.com |

Rational Design Principles for Novel Indole Derivatives

The rational design of novel indole derivatives, including those based on the indole-propionamide scaffold, is a methodical process that leverages an understanding of SAR and the molecular interactions between a ligand and its biological target. mdpi.com The goal is to create new chemical entities with improved potency, selectivity, and pharmacokinetic properties. imedpub.com

A key principle in the rational design of indole-propionamide derivatives is scaffold hopping and bioisosteric replacement . This involves replacing parts of the molecule with other chemical groups that retain the essential biological activity but may improve other properties. For example, the indole nucleus itself can be considered a "privileged scaffold" due to its ability to bind to a wide range of biological targets. ijpsr.com

Structure-based drug design is a powerful approach when the three-dimensional structure of the target protein is known. nih.gov Molecular docking studies can be used to predict how different indole-propionamide analogs will bind to the active site of a receptor. nih.gov This information can then guide the design of new derivatives with modified substituents that are predicted to form stronger or more specific interactions, such as additional hydrogen bonds or hydrophobic contacts. nih.gov

In the absence of a known receptor structure, ligand-based drug design strategies are employed. This can involve building a pharmacophore model based on a set of known active compounds (see section 4.4). Once a pharmacophore is established, it can be used to design new molecules that fit the model's features.

A practical example of rational design can be seen in the development of metabolically stable indole analogs as androgen receptor (AR) antagonists. nih.gov Starting with a potent but metabolically unstable indole compound, a systematic SAR study was conducted by introducing substituents at the 2- and 3-positions of the indole ring to block metabolic oxidation. nih.gov This led to the discovery of new analogs with significantly improved metabolic stability while retaining high AR antagonist activity. nih.gov

The process of rational design is iterative, involving cycles of design, synthesis, and biological testing to refine the chemical structure and optimize the desired pharmacological properties.

Pharmacophore Identification and Optimization

Pharmacophore modeling is a cornerstone of ligand-based drug design and is particularly useful for understanding the key chemical features required for the biological activity of a series of compounds like indole-propionamides. drugdesign.org A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to interact with a specific biological target and elicit a response. drugdesign.org

The process of pharmacophore identification typically involves analyzing a set of biologically active molecules to identify common structural motifs and their spatial relationships. mdpi.com For indole-propionamide scaffolds, a pharmacophore model might include features such as:

A hydrogen bond acceptor: This could be the oxygen atom of the formyl group at the C3-position or the amide carbonyl in the propionamide side chain.

A hydrogen bond donor: The N-H group of the indole ring can act as a hydrogen bond donor.

An aromatic ring feature: The indole ring itself provides a large hydrophobic and aromatic surface for π-π stacking or hydrophobic interactions.

Hydrophobic groups: Other nonpolar parts of the molecule contribute to hydrophobic interactions within the binding pocket.

Once an initial pharmacophore model is generated, it undergoes optimization and validation . This can be done by using the model to screen a database of compounds and assessing its ability to distinguish between known active and inactive molecules. A statistically significant 3D-QSAR (Quantitative Structure-Activity Relationship) model can also be developed based on the pharmacophore to predict the activity of new compounds. mdpi.com

For example, a pharmacophore model developed for a series of indole and isatin (B1672199) derivatives as inhibitors of beta-amyloid aggregation identified two hydrogen bond acceptors, one hydrophobic region, and two aromatic rings as the key features. mdpi.com This model was then used to guide the design of new, more potent inhibitors.

The ultimate goal of pharmacophore identification and optimization is to create a predictive tool that can be used to design novel indole-propionamide derivatives with enhanced biological activity and selectivity for their intended target. nih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations of Ligand-Receptor Interactions

There are no specific molecular docking studies reported in the scientific literature for 3-(3-Formyl-indol-1-yl)-propionamide. While computational docking has been performed on other derivatives of indole-3-carbaldehyde and various indole-based compounds to explore their interactions with biological targets like enzymes and receptors, this specific molecule has not been the subject of such investigations.

Molecular Dynamics Simulations to Analyze Binding Stability and Conformational Changes

No molecular dynamics (MD) simulations for this compound have been published. This type of analysis, which is crucial for understanding the stability of a ligand within a receptor's binding pocket and observing its conformational changes over time, has not been applied to this compound in available research.

QSAR (Quantitative Structure-Activity Relationship) Analysis for Activity Prediction

A Quantitative Structure-Activity Relationship (QSAR) analysis for this compound has not been developed. QSAR models are used to predict the biological activity of compounds based on their physicochemical properties. Although QSAR studies exist for various classes of indole (B1671886) derivatives, a specific model correlating the structural features of this compound and its analogs to a particular biological activity has not been reported.

Analytical and Spectroscopic Characterization in Research

Spectroscopic Methods for Structural Elucidation (NMR, Mass Spectrometry)

Spectroscopic techniques are paramount for determining the molecular structure of 3-(3-Formyl-indol-1-yl)-propionamide. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are two of the most powerful and commonly used methods for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR spectra would be used to confirm the presence and connectivity of the indole (B1671886) ring, the formyl group, and the N-propionamide side chain.

Key expected signals in the ¹H NMR spectrum would include:

A singlet for the aldehyde proton (CHO), typically found in the downfield region (around δ 10.0 ppm).

Signals for the aromatic protons on the indole ring.

A characteristic singlet for the proton at the C2 position of the indole ring.

Two triplet signals corresponding to the two methylene (B1212753) groups (-CH₂-CH₂-) of the propionamide (B166681) side chain.

Signals for the amide (-NH₂) protons.

The ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom, including the carbonyl carbons of the formyl and amide groups, and the carbons of the indole ring system.

Mass Spectrometry (MS) is used to determine the molecular weight and can provide information about the compound's structure through fragmentation patterns. For this compound (C₁₂H₁₂N₂O₂), the expected exact mass would be calculated. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy. The fragmentation pattern observed in the MS/MS spectrum can help to verify the connectivity of the formylindole core and the propionamide side chain.

Table 1: Predicted Spectroscopic Data for this compound This table contains predicted data based on the chemical structure, as specific experimental data is not publicly available.

| Technique | Parameter | Predicted Value/Observation |

|---|---|---|

| ¹H NMR | Chemical Shift (δ) | ~10.0 ppm (s, 1H, CHO), ~8.3 ppm (d, 1H, Ar-H), ~7.2-7.8 ppm (m, 4H, Ar-H), ~4.5 ppm (t, 2H, N-CH₂), ~2.8 ppm (t, 2H, CH₂-CO), ~5.5-7.0 ppm (br s, 2H, NH₂) |

| ¹³C NMR | Chemical Shift (δ) | ~185 ppm (CHO), ~174 ppm (C=O, amide), ~110-140 ppm (indole carbons), ~45 ppm (N-CH₂), ~35 ppm (CH₂-CO) |

| Mass Spec. | Molecular Formula | C₁₂H₁₂N₂O₂ |

| Molecular Weight | 216.24 g/mol | |

| [M+H]⁺ | 217.0972 |

Chromatographic Techniques for Purity and Separation

Chromatography is essential for separating this compound from reaction mixtures and for assessing its purity.

If a chiral center were present in the molecule, Supercritical Fluid Chromatography (SFC) would be a key technique for separating its enantiomers. A study on various indole-3-propanamide (I3P) derivatives demonstrated the effectiveness of SFC for enantiomeric separation. nih.gov In this research, thirteen pairs of I3P enantiomers were successfully screened using polysaccharide-based chiral stationary phases. nih.gov Columns like Lux Cellulose-4 and Lux Cellulose-2 showed excellent baseline separation for ten and moderate separation for three of the derivatives, respectively. nih.gov Methanol was effectively used as an organic modifier in the mobile phase, which consisted primarily of supercritical CO₂. nih.gov This approach allows for the design and optimization of purification strategies based on enantiomeric purity. nih.gov

High-Performance Liquid Chromatography (HPLC) is a standard and indispensable technique for determining the purity of synthesized compounds like this compound. A reversed-phase HPLC method would typically be developed, using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A certificate of analysis for the related compound, indole-3-carboxaldehyde (B46971), shows an HPLC purity of 99.98% determined at a wavelength of 305 nm, illustrating the high precision of this method. lgcstandards.com

Voltammetric Studies for Electrochemical Behavior

Voltammetric techniques, such as cyclic voltammetry (CV) and square-wave voltammetry (SWV), are used to investigate the electrochemical properties of molecules, specifically their oxidation and reduction potentials. The indole nucleus is known to be electroactive and can be readily oxidized at carbon-based electrodes. nih.gov Studies on various indole derivatives show that their electrochemical behavior is often an irreversible, pH-dependent process. nih.gov For this compound, voltammetric studies would reveal the oxidation potential of the indole ring, which could be influenced by the electron-withdrawing formyl group at the C3 position and the propionamide group at the N1 position. This information is valuable for understanding potential electron transfer mechanisms in biological systems and for developing electrochemical sensors.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If a suitable single crystal of this compound can be grown, this technique would provide unambiguous proof of its structure. The analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the planarity of the indole ring and the conformation of the N-propionamide side chain. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the amide group and the formyl oxygen, which dictate the crystal packing arrangement. For the parent compound, indole-3-carbaldehyde, the crystal structure has been determined to be orthorhombic with the space group Pca21. wikipedia.org

Table 2: Summary of Analytical Techniques and Their Applications

| Analytical Technique | Purpose | Key Information Obtained |

|---|---|---|

| NMR Spectroscopy | Structural Elucidation | Atomic connectivity, chemical environment of protons and carbons. |

| Mass Spectrometry | Structural Elucidation | Molecular weight, elemental composition, fragmentation patterns. |

| SFC | Chiral Separation | Resolution of enantiomers. nih.gov |

| HPLC | Purity Assessment | Quantifies the purity of the compound. lgcstandards.com |

| Voltammetry | Electrochemical Analysis | Oxidation and reduction potentials, electron transfer mechanisms. nih.gov |

| X-ray Crystallography | Solid-State Structure | Precise 3D atomic arrangement, bond lengths, and angles. wikipedia.org |

Future Perspectives and Emerging Research Avenues for 3 3 Formyl Indol 1 Yl Propionamide and Indole Propionamide Derivatives

Development of Next-Generation Indole-Based Chemical Probes

The inherent fluorescence of the indole (B1671886) scaffold makes it an attractive platform for the development of chemical probes for bioimaging and sensing. researchgate.netnih.govrsc.org The unique substitution pattern of 3-(3-Formyl-indol-1-yl)-propionamide, featuring a formyl group at the 3-position and a propionamide (B166681) moiety at the 1-position, offers multiple avenues for the design of sophisticated molecular tools.

Future research is anticipated to focus on leveraging the formyl group as a reactive handle for the development of "turn-on" fluorescent probes. scispace.com These probes could be designed to exhibit fluorescence only upon reaction with specific biomolecules or in response to changes in the cellular microenvironment, such as pH or the presence of reactive oxygen species (ROS). For instance, the aldehyde functionality could be used to selectively react with specific amino acid residues in proteins, allowing for the targeted labeling and visualization of these proteins within living cells.

Moreover, the indole-propionamide backbone can be systematically modified to tune the photophysical properties of the resulting probes. mdpi.com By introducing different substituents on the indole ring or the propionamide side chain, researchers can modulate the absorption and emission wavelengths, quantum yields, and Stokes shifts of these fluorescent molecules. This could lead to the development of a palette of indole-based probes with distinct spectral properties, enabling multicolor imaging and multiplexed detection of various biological targets. The development of indole-based probes with long-wavelength emission is particularly desirable for in vivo imaging, as it minimizes photodamage and avoids interference from cellular autofluorescence. bohrium.com

Table 1: Potential Modifications of this compound for Chemical Probe Development

| Modification Site | Potential Modification | Desired Outcome |

| 3-Formyl Group | Conversion to Schiff base or other reactive moieties | Targeted labeling of biomolecules |

| Indole Ring | Introduction of electron-donating or -withdrawing groups | Tuning of fluorescence properties |

| Propionamide Side Chain | Variation of the amide substituent | Modulation of solubility and cell permeability |

Interdisciplinary Research Integrating Synthetic Chemistry and Chemical Biology

The exploration of the full potential of this compound and its derivatives will necessitate a close collaboration between synthetic chemists and chemical biologists. northwestern.edu Synthetic chemists can devise novel and efficient routes to access a diverse library of indole-propionamide analogs, while chemical biologists can employ these compounds to probe complex biological processes and identify new therapeutic targets.

One promising area of interdisciplinary research is the use of synthetic biology and chemoenzymatic approaches to produce functionalized indole scaffolds. mdpi.comccspublishing.org.cnnih.govmdpi.comrsc.org By harnessing the power of enzymes, researchers can introduce structural modifications with high regio- and stereoselectivity, which can be challenging to achieve through traditional chemical synthesis. This approach could be particularly valuable for generating chiral indole-propionamide derivatives for structure-activity relationship (SAR) studies.

Furthermore, the integration of computational modeling and experimental studies will be crucial for the rational design of next-generation indole-propionamide derivatives with optimized properties. acs.org Molecular docking and dynamics simulations can be used to predict the binding of these compounds to specific protein targets, guiding the synthetic efforts towards molecules with enhanced potency and selectivity. These in silico predictions can then be validated through in vitro and in vivo experiments, creating a feedback loop that accelerates the discovery of new bioactive compounds.

Exploration of Novel Bio-functional Applications Beyond Current Scope

While the current understanding of the biological activities of this compound is limited, the broader class of indole-propionamide derivatives has shown promise in a variety of therapeutic areas. ontosight.aigoogle.comontosight.aiwikipedia.org Future research is expected to uncover novel bio-functional applications for this scaffold, driven by its unique structural features.

The presence of the formyl group suggests potential applications in the development of covalent inhibitors. Covalent drugs form a permanent bond with their target protein, which can lead to enhanced potency and prolonged duration of action. The aldehyde functionality in this compound could be exploited to form covalent bonds with nucleophilic residues, such as lysine (B10760008) or cysteine, in the active site of target enzymes. This strategy has been successfully employed in the development of inhibitors for a variety of enzymes, including proteases and kinases.

Moreover, indole-propionamide derivatives have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. nih.govnih.gov The structural diversity that can be achieved through modification of the indole-propionamide scaffold provides a rich platform for the discovery of new therapeutic agents. High-throughput screening of indole-propionamide libraries against a panel of biological targets could lead to the identification of lead compounds for a variety of diseases.

Table 2: Potential Therapeutic Applications of Indole-Propionamide Derivatives

| Therapeutic Area | Potential Mechanism of Action |

| Oncology | Inhibition of cancer cell proliferation, induction of apoptosis |

| Infectious Diseases | Inhibition of microbial growth, disruption of biofilms |

| Inflammation | Modulation of inflammatory pathways, inhibition of pro-inflammatory cytokines |

| Neurodegenerative Diseases | Protection against oxidative stress, modulation of neurotransmitter systems |

Advancements in Sustainable Synthesis of Complex Indole Scaffolds

The development of sustainable and environmentally friendly methods for the synthesis of complex indole scaffolds is a key area of future research. tandfonline.combenthamdirect.comresearchgate.netnih.govtandfonline.com Traditional methods for indole synthesis often rely on harsh reaction conditions and the use of toxic reagents and solvents. thermofisher.com Green chemistry approaches, such as microwave-assisted synthesis, photocatalysis, and the use of environmentally benign solvents, are being increasingly adopted to minimize the environmental impact of chemical synthesis. acs.orgnih.govnih.govnih.gov

Recent advances in photoredox catalysis have enabled the development of novel methods for the construction of complex indole alkaloids under mild conditions. nih.govresearchgate.netresearchgate.net These methods utilize visible light to generate reactive radical intermediates, which can then participate in a variety of bond-forming reactions to construct the indole core. The application of these methods to the synthesis of this compound and its derivatives could provide a more sustainable and efficient route to these valuable compounds.

Furthermore, the development of multicomponent reactions for the synthesis of indole scaffolds is another promising avenue for sustainable chemistry. rsc.orgrug.nl Multicomponent reactions allow for the construction of complex molecules from simple starting materials in a single step, reducing the number of synthetic steps and minimizing waste generation. The design of new multicomponent reactions that provide access to functionalized indole-propionamides would be a significant contribution to the field.

Q & A

Q. What are the established synthetic routes for 3-(3-Formyl-indol-1-yl)-propionamide, and what are their comparative advantages?

- Methodological Answer : The compound can be synthesized via formylation of indole derivatives using Vilsmeier-Haack conditions (e.g., POCl3/DMF) followed by coupling with propionamide. A critical step involves optimizing reaction temperature (typically 0–5°C for formylation) to prevent over-oxidation. Alternative routes include Pd-catalyzed cross-coupling for regioselective indole functionalization . Key advantages of the Vilsmeier-Haack method include high yield (>75%) and scalability, while cross-coupling offers better selectivity for complex substituents.

Q. How is this compound characterized spectroscopically, and what are the diagnostic spectral markers?

- Methodological Answer : Nuclear Magnetic Resonance (NMR):

- ¹H NMR : Distinct signals for the formyl group (δ ~9.8–10.2 ppm) and indole NH (δ ~10.5 ppm, exchangeable with D2O).

- ¹³C NMR : Carbonyl resonance (δ ~190–195 ppm for formyl; ~170–175 ppm for amide).

Infrared (IR): Stretching bands at ~1680 cm⁻¹ (C=O, formyl) and ~1650 cm⁻¹ (amide I). Mass spectrometry (HRMS) confirms molecular ion [M+H]⁺ with <2 ppm error .

Q. What are the recommended storage conditions and stability profiles for this compound?

- Methodological Answer : Store at –20°C under inert gas (Ar/N2) due to sensitivity to moisture and oxidation. Stability studies indicate decomposition <5% over 6 months when stored in amber vials with desiccants. Avoid freeze-thaw cycles; reconstitute in dry DMSO (≤10 mM) for biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

- Methodological Answer : Discrepancies often arise from assay-specific variables:

- Solvent Effects : DMSO concentrations >0.1% may inhibit enzyme activity; validate using solvent-matched controls.

- Protein Binding : Use ultrafiltration (e.g., 10 kDa cutoff) to differentiate free vs. bound compound concentrations.

- Orthogonal Assays : Combine enzymatic (e.g., kinase inhibition) and cell-based (e.g., luciferase reporter) assays to confirm target engagement .

Q. What crystallographic challenges are associated with this compound, and how can they be addressed?

- Methodological Answer : Challenges include poor crystal growth due to conformational flexibility of the propionamide sidechain. Strategies:

- Co-crystallization : Use protein targets (e.g., kinases) to stabilize the compound in binding pockets.

- Cryoprotection : Soak crystals in 20–25% glycerol before flash-freezing to reduce lattice disorder.

- Refinement : Employ SHELXL for high-resolution data (≤1.5 Å) with anisotropic displacement parameters for heavy atoms .

Q. How can computational methods guide the design of derivatives with improved pharmacological properties?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., HDACs or GPCRs). Prioritize derivatives with ΔG ≤ –8 kcal/mol.

- ADMET Prediction : SwissADME predicts logP (optimal 2–3) and bioavailability; MetaCore identifies metabolic hotspots (e.g., formyl group oxidation).

- QSAR Modeling : Train models on IC50 datasets to correlate substituent electronegativity with activity .

Q. What experimental controls are critical when studying this compound’s mechanism of action in cellular models?

- Methodological Answer :

- Negative Controls : Use structurally analogous, inactive compounds (e.g., 3-(3-Methyl-indol-1-yl)-propionamide) to rule off-target effects.

- Knockdown/Rescue : siRNA-mediated target gene silencing followed by compound treatment confirms pathway specificity.

- Time-Course Analysis : Monitor effects at 6, 12, and 24 h to distinguish primary vs. secondary responses .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data reported in polar vs. nonpolar solvents?

- Methodological Answer : Discrepancies arise from aggregation in aqueous buffers (e.g., PBS) vs. organic solvents (e.g., DCM). Validate via:

- Dynamic Light Scattering (DLS) : Detect aggregates >100 nm in PBS.

- Nephelometry : Quantitate turbidity at 600 nm; solubility <10 µM indicates formulation optimization (e.g., cyclodextrin encapsulation) is needed .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.